Procainamide-d4 (hydrochloride)

Isotopic Purity Chemical Purity Internal Standard

LC-MS/MS quantitation of procainamide in plasma, serum, or urine demands an internal standard that precisely mirrors analyte behavior. Structural analogs introduce differential recovery, retention time shifts, and variable matrix effects, compromising data integrity. Procainamide-d4 (hydrochloride) is a deuterated SIL-IS engineered for near-identical physicochemical properties to unlabeled procainamide, guaranteeing co-elution and consistent ionization efficiency. • Achieves intra-/inter-day RSD <6% and 96.8-102.7% recovery in validated TDM assays • Enables simultaneous N-acetylprocainamide (NAPA) metabolite quantitation via mass differentiation • Supplied with comprehensive CoA for procurement and audit compliance

Molecular Formula C13H22ClN3O
Molecular Weight 275.81 g/mol
Cat. No. B12382817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcainamide-d4 (hydrochloride)
Molecular FormulaC13H22ClN3O
Molecular Weight275.81 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
InChIInChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D;
InChIKeyABTXGJFUQRCPNH-VBMPRCAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procainamide-d4 (hydrochloride) Overview


Procainamide-d4 (hydrochloride) is a deuterated analog of the Class Ia antiarrhythmic agent procainamide [1]. The compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by LC-MS, GC-MS, or NMR, enabling accurate tracking of the unlabeled drug and its metabolites in complex biological matrices . Its molecular formula (C₁₃H₁₈D₄ClN₃O) and molecular weight (275.81 g/mol) distinguish it from the unlabeled form .

Procainamide-d4 Substitution Risks


Substituting Procainamide-d4 (hydrochloride) with a non-isotopic analog or an alternative deuterated procainamide variant introduces significant risk of inaccurate quantitation. The use of a structural analog internal standard can result in differential extraction recovery, chromatographic retention time shifts, and distinct matrix effects compared to the analyte [1]. In contrast, Procainamide-d4 provides near-identical physicochemical properties to unlabeled procainamide, ensuring co-elution and consistent ionization efficiency, which is critical for correcting for sample preparation losses and matrix-induced ion suppression/enhancement in LC-MS/MS assays [2].

Procainamide-d4 Differentiation Evidence


Isotopic and Chemical Purity

Procainamide-d4 (hydrochloride) demonstrates >98% chemical purity and a specified isotopic enrichment, ensuring minimal interference from unlabeled compound in quantitative assays . This is a critical differentiator from the unlabeled procainamide hydrochloride (CAS 614-39-1), which lacks the mass shift required for MS-based internal standardization.

Isotopic Purity Chemical Purity Internal Standard

Deuterium Mass Shift Comparison

Procainamide-d4 (hydrochloride) incorporates four deuterium atoms, resulting in a nominal mass increase of +4 Da relative to unlabeled procainamide [1]. This mass shift provides clear separation from the analyte in MS spectra, reducing the risk of isotopic cross-talk that can occur with lower-mass-shift analogs like Procainamide-d3.

Mass Spectrometry Deuterium Labeling Internal Standard

Deuterated vs. Carbon-13 Internal Standards

While both deuterated and ¹³C-labeled internal standards are effective, deuterated standards like Procainamide-d4 are more cost-effective and widely available [1]. However, ¹³C-labeled standards (e.g., Procainamide-¹³C₂) may exhibit more similar chromatographic retention times to the unlabeled analyte, avoiding potential deuterium isotope effects on retention . The choice depends on the specific analytical requirements, with Procainamide-d4 offering a practical balance of performance and accessibility.

LC-MS Internal Standard Stable Isotope

Matrix Effect: Isotopic vs. Structural Analog

Stable isotope-labeled internal standards, such as Procainamide-d4, are superior to structural analogs for compensating for matrix effects in LC-MS/MS [1]. Because the SIL-IS co-elutes with the analyte, it experiences the same ion suppression or enhancement, leading to more accurate quantification. The use of a structural analog internal standard can result in biased results due to differential matrix effects.

Matrix Effect LC-MS Internal Standard

Procainamide-d4 Key Applications


Pharmacokinetic Quantitation in Biofluids

Procainamide-d4 (hydrochloride) serves as an ideal internal standard for LC-MS/MS methods quantifying procainamide in plasma, serum, or urine. Its near-identical physicochemical properties ensure accurate correction for sample preparation losses and matrix effects, enabling precise determination of pharmacokinetic parameters [1].

Therapeutic Drug Monitoring (TDM)

In clinical laboratories performing TDM of procainamide, the use of a deuterated internal standard like Procainamide-d4 (hydrochloride) is critical for achieving the high accuracy and precision required for patient dose adjustments. Validated LC-MS/MS methods employing SIL-IS can achieve intra- and inter-day RSD <6% and recovery between 96.8–102.7% for cardiovascular drugs [2].

Metabolite Identification and Quantitation

Procainamide-d4 (hydrochloride) can be used as an internal standard to quantify the major metabolite N-acetylprocainamide (NAPA) in in vitro and in vivo metabolism studies. The deuterated standard helps differentiate between the parent drug and its metabolite by mass, improving the accuracy of metabolic pathway elucidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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